molecular formula C10H17N3OS B2995187 4-formyl-N-(2-methylprop-2-en-1-yl)piperazine-1-carbothioamide CAS No. 710330-21-5

4-formyl-N-(2-methylprop-2-en-1-yl)piperazine-1-carbothioamide

Cat. No.: B2995187
CAS No.: 710330-21-5
M. Wt: 227.33
InChI Key: NJKZCYXDSFTMNX-UHFFFAOYSA-N
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Description

4-formyl-N-(2-methylprop-2-en-1-yl)piperazine-1-carbothioamide is a chemical compound with the molecular formula C10H17N3OS and a molecular weight of 227.33 g/mol This compound is known for its unique structure, which includes a piperazine ring substituted with a formyl group and a carbothioamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-formyl-N-(2-methylprop-2-en-1-yl)piperazine-1-carbothioamide typically involves the reaction of piperazine derivatives with appropriate formylating and carbothioamide agents. One common method includes the reaction of N-(2-methylprop-2-en-1-yl)piperazine with formyl chloride under controlled conditions to introduce the formyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

4-formyl-N-(2-methylprop-2-en-1-yl)piperazine-1-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-formyl-N-(2-methylprop-2-en-1-yl)piperazine-1-carbothioamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-formyl-N-(2-methylprop-2-en-1-yl)piperazine-1-carbothioamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The carbothioamide group may also interact with metal ions or other biomolecules, affecting their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-formyl-N-(2-methylprop-2-en-1-yl)piperazine-1-carbothioamide is unique due to the presence of both formyl and carbothioamide groups on the piperazine ring. This combination of functional groups provides a distinct reactivity profile and potential for diverse applications in research and industry .

Properties

IUPAC Name

4-formyl-N-(2-methylprop-2-enyl)piperazine-1-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3OS/c1-9(2)7-11-10(15)13-5-3-12(8-14)4-6-13/h8H,1,3-7H2,2H3,(H,11,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJKZCYXDSFTMNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CNC(=S)N1CCN(CC1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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